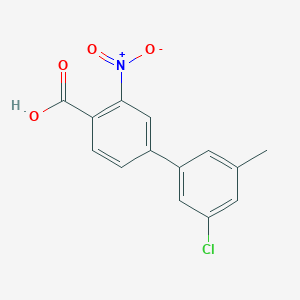
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% (4-CMBFBA) is a fluorinated carboxylic acid that has a wide range of applications in the scientific research field. It is an aromatic compound that has been used for many years as an intermediate for the synthesis of other compounds, as a reagent for the synthesis of other compounds, and as a catalyst in various reactions. 4-CMBFBA is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and biocides.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of other compounds, as an intermediate for the synthesis of other compounds, and as a catalyst in various reactions. It has been used in the synthesis of pharmaceuticals, agrochemicals, and biocides. It is also used in the synthesis of other fluorinated compounds, such as fluorinated steroids and fluorinated alkanes. Additionally, 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of organometallic complexes, as a ligand for transition metal complexes, and as a catalyst for various organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the reaction of 4-chloro-2-methylphenol and 2-fluorobenzoic acid is an acid-catalyzed reaction. The reaction is believed to take place in two steps. In the first step, the 4-chloro-2-methylphenol is protonated by the acid, forming a carbocation intermediate. In the second step, the 2-fluorobenzoic acid is deprotonated, forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% have not been extensively studied. However, it is known that the compound has a low toxicity and does not appear to be carcinogenic. Additionally, 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not prone to degradation. However, it is important to note that 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% is highly flammable and should be handled with care.
Future Directions
There are several potential future directions for the use of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% in scientific research. One potential direction is the development of new pharmaceuticals that utilize the compound as an intermediate or as a catalyst. Additionally, the compound could be used in the synthesis of other fluorinated compounds, such as fluorinated steroids and fluorinated alkanes. Additionally, the compound could be used in the synthesis of organometallic complexes and as a ligand for transition metal complexes. Finally, the compound could be further studied for its biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
The synthesis of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% is relatively simple and involves the reaction of 4-chloro-2-methylphenol and 2-fluorobenzoic acid in an aqueous solution. The reaction is carried out in an acidic medium, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of around 90°C and the reaction time is usually around 30 minutes. The product is then isolated by filtration and recrystallization.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJOEUZQNCLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690362 |
Source


|
| Record name | 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-81-8 |
Source


|
| Record name | 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














